SCH 351591

Description

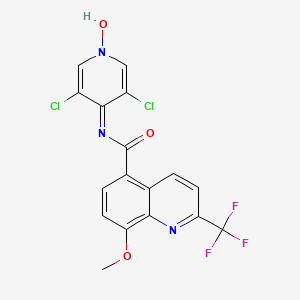

Structure

2D Structure

3D Structure

Properties

CAS No. |

444659-43-2 |

|---|---|

Molecular Formula |

C17H10Cl2F3N3O3 |

Molecular Weight |

432.2 g/mol |

IUPAC Name |

N-(3,5-dichloro-1-hydroxy-4-pyridinylidene)-8-methoxy-2-(trifluoromethyl)quinoline-5-carboxamide |

InChI |

InChI=1S/C17H10Cl2F3N3O3/c1-28-12-4-2-9(8-3-5-13(17(20,21)22)23-14(8)12)16(26)24-15-10(18)6-25(27)7-11(15)19/h2-7,27H,1H3 |

InChI Key |

NPGREARFJMFTDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide SCH 351591 SCH-351591 SCH351591 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of SCH 351591: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 351591 is a potent and selective, orally active inhibitor of phosphodiesterase 4 (PDE4). Its mechanism of action centers on the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad spectrum of anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and pharmacological effects of this compound, supported by available quantitative data and experimental insights.

Introduction

This compound, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, emerged as a promising therapeutic agent for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic potential stems from its specific inhibition of PDE4, an enzyme critical in the degradation of cAMP. This guide will dissect the core mechanism of action of this compound, offering a detailed resource for researchers in the field.

Molecular Target and Binding

The primary molecular target of this compound is phosphodiesterase 4 (PDE4), a family of enzymes that specifically hydrolyzes the second messenger cAMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. The potency of this inhibition is a key characteristic of the compound.

Quantitative Data on PDE4 Inhibition

| Compound | Target | IC50 (nM) |

| This compound | PDE4 | 58 |

| SCH 365351 (Metabolite) | PDE4 | 20 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]

The data clearly indicates that both this compound and its major in vivo metabolite, SCH 365351, are potent inhibitors of PDE4.[1] The higher potency of the metabolite suggests its significant contribution to the overall pharmacological effect of the parent drug.

Signaling Pathway

The inhibition of PDE4 by this compound initiates a cascade of intracellular events mediated by the accumulation of cAMP. This signaling pathway is central to the compound's anti-inflammatory and immunomodulatory effects.

cAMP-Mediated Signaling Cascade

Caption: Signaling pathway of this compound action.

The diagram illustrates that by inhibiting PDE4, this compound leads to an increase in cAMP levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors, in turn, phosphorylate downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which upregulates the expression of anti-inflammatory genes. Furthermore, activated PKA and Epac can directly inhibit the release of pro-inflammatory mediators.

Pharmacological Effects

The primary pharmacological consequence of PDE4 inhibition by this compound is a potent and broad anti-inflammatory effect.

Inhibition of Cytokine Production

Both this compound and its metabolite, SCH 365351, have been shown to inhibit the production of inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[1][3] This action is a direct result of the elevated intracellular cAMP levels, which interfere with the signaling pathways that lead to the transcription and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).

In Vivo Anti-Inflammatory Activity

Preclinical studies in various animal models have demonstrated the significant in vivo efficacy of this compound.

| Animal Model | Effect of Oral this compound | Effective Dose |

| Allergic Guinea Pigs | Attenuation of allergen-induced eosinophilia and airway hyperreactivity | As low as 1 mg/kg |

| Allergic Cynomolgus Monkeys | Blockade of Ascaris suum-induced lung eosinophilia | 3 mg/kg |

| Nonallergic Guinea Pigs | Suppression of hyperventilation-induced bronchospasm | 0.3 mg/kg |

These findings highlight the potential of this compound in treating asthma and COPD by targeting key pathological features of these diseases.[1]

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available in their entirety. However, based on standard pharmacological assays, the following methodologies are likely to have been employed.

PDE4 Inhibition Assay (Hypothetical Workflow)

This experiment would be designed to determine the in vitro potency of this compound against PDE4.

Caption: Hypothetical workflow for a PDE4 inhibition assay.

Cytokine Production Assay in PBMCs (Hypothetical Workflow)

This experiment would assess the effect of this compound on the production of inflammatory cytokines by immune cells.

Caption: Hypothetical workflow for a cytokine production assay.

Selectivity and Off-Target Effects

Conclusion

This compound exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase 4. This leads to an accumulation of intracellular cAMP, which in turn activates signaling pathways that suppress inflammatory responses. The compound's ability to inhibit cytokine production and its demonstrated efficacy in animal models of airway inflammation highlight its potential as a therapeutic agent for diseases like asthma and COPD. Further research into the subtype selectivity and the precise downstream signaling events would provide an even more complete understanding of its mechanism of action.

References

- 1. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (this compound), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH 351591: A Potent and Selective Phosphodiesterase 4 Inhibitor for Inflammatory Airway Diseases

Kenilworth, NJ - SCH 351591 is a novel, orally active quinoline carboxamide derivative identified as a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4). Developed by Schering-Plough Research Institute, this compound has demonstrated significant anti-inflammatory effects in preclinical models of asthma and chronic obstructive pulmonary disease (COPD), positioning it as a potential therapeutic agent for these debilitating respiratory conditions. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical pharmacology of this compound, intended for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound exerts its pharmacological effects through the specific inhibition of the PDE4 enzyme. PDE4 is a critical regulator of intracellular signaling pathways in inflammatory cells. It selectively hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1][2] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a dual anti-inflammatory effect: the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine synthesis.

The primary active metabolite of this compound, N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 365351), is also a potent and highly selective PDE4 inhibitor, contributing significantly to the in vivo efficacy of the parent compound.[1][2]

Quantitative Preclinical Data

The potency and selectivity of this compound and its active metabolite have been characterized in a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

| Compound | Target | IC50 (nM) |

| This compound | PDE4 | 58 |

| SCH 365351 | PDE4 | 20 |

| Table 1: In Vitro Inhibitory Potency of this compound and its Metabolite against PDE4.[1][2] |

| Animal Model | Species | Effect | Effective Dose |

| Allergen-induced Eosinophilia & Airway Hyperreactivity | Guinea Pig | Attenuation | 1 mg/kg (oral) |

| Ascaris suum-induced Lung Eosinophilia | Cynomolgus Monkey | Blockade | 3 mg/kg (oral) |

| Hyperventilation-induced Bronchospasm | Guinea Pig | Suppression | 0.3 mg/kg (oral) |

| Table 2: In Vivo Efficacy of Oral this compound in Animal Models of Lung Inflammation.[1] |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves a well-defined signaling cascade. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound in an inflammatory cell.

The preclinical evaluation of this compound involved a series of well-defined experimental workflows. The following diagram outlines the general workflow for in vivo efficacy testing.

References

The Structure-Activity Relationship of SCH 351591: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Phosphodiesterase 4 Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for SCH 351591, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular features driving its inhibitory activity, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes associated biological pathways and workflows.

Core Structure and Pharmacological Profile

This compound, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a member of the 2-trifluoromethyl-8-methoxyquinoline-5-carboxamide class of compounds. It has been identified as a potent and selective inhibitor of all four PDE4 subtypes (A, B, C, and D) with an IC50 of 58 nM.[1] The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leads to increased intracellular cAMP levels, which in turn mediates a range of anti-inflammatory effects.

The primary metabolite of this compound, SCH 365351 (the deoxygenated form), is also a potent and selective PDE4 inhibitor with an IC50 of 20 nM. Both compounds have demonstrated the ability to inhibit the production of cytokines in human blood mononuclear cell preparations.[2] Preclinical studies in animal models of lung inflammation have shown that orally administered this compound is effective in reducing allergen-induced eosinophilia and airway hyperreactivity.[2]

Structure-Activity Relationship (SAR)

The core scaffold of this compound consists of an 8-methoxyquinoline ring system linked to a 3,5-dichloropyridine N-oxide moiety via a carboxamide at the 5-position. The structure-activity relationship studies reveal several key features crucial for its potent PDE4 inhibitory activity.

Quantitative SAR Data

The following table summarizes the in vitro PDE4 inhibitory activity of this compound and its key metabolite.

| Compound ID | Structure | PDE4 IC50 (nM) |

| This compound | N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | 58 |

| SCH 365351 | N-(3,5-dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | 20 |

Data compiled from publicly available literature.

Key Structural Features and Insights

-

Quinoline Core: The 8-methoxyquinoline core serves as a critical scaffold for orienting the key interacting moieties within the PDE4 active site.

-

2-Trifluoromethyl Group: The trifluoromethyl group at the 2-position of the quinoline ring is a crucial determinant of potency.

-

5-Carboxamide Linker: The carboxamide linker at the 5-position provides a key hydrogen bonding interaction within the enzyme's active site.

-

3,5-Dichloropyridine Moiety: This moiety, also present in other potent PDE4 inhibitors like roflumilast, is essential for high-affinity binding. The N-oxide in this compound is not essential for activity, as evidenced by the high potency of its deoxygenated metabolite, SCH 365351.[2]

Lead optimization programs based on the this compound scaffold have explored modifications to the core structure, leading to the development of furan- and oxazole-based derivatives. However, these analogs generally exhibit weaker, micromolar inhibitory activity against PDE4.[2]

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the activity of this compound.

PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the PDE4 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cyclic adenosine monophosphate (cAMP), is radiolabeled (e.g., [³H]-cAMP).

-

Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PDE4 enzyme, a range of concentrations of the test compound (or vehicle control), and a fixed concentration of [³H]-cAMP in an appropriate assay buffer.

-

Incubation: The reaction is incubated at 30°C for a specified time to allow for enzymatic conversion of [³H]-cAMP to [³H]-AMP.

-

Termination and Separation: The reaction is terminated, and the product ([³H]-AMP) is separated from the unreacted substrate ([³H]-cAMP). This can be achieved using methods such as anion-exchange chromatography or scintillation proximity assay (SPA) beads.

-

Quantification: The amount of [³H]-AMP produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated human immune cells.

Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment and Stimulation: The cells are pre-incubated with various concentrations of the test compound (or vehicle control) for a defined period. Subsequently, the cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce TNF-α production.

-

Incubation: The cell cultures are incubated for a further period (e.g., 4-24 hours) to allow for TNF-α synthesis and release into the supernatant.

-

Supernatant Collection: The cell culture plates are centrifuged, and the cell-free supernatants are collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of TNF-α release for each compound concentration is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the resulting dose-response curve.

Visualizations

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 inhibition by this compound increases cAMP levels, leading to reduced pro-inflammatory mediator production.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the synthesis, in vitro screening, and SAR analysis of this compound and its analogs.

Conclusion

This compound represents a potent and selective quinoline-based inhibitor of PDE4 with significant anti-inflammatory properties. The structure-activity relationship highlights the critical contributions of the 2-trifluoromethyl-8-methoxyquinoline core and the 3,5-dichloropyridinyl carboxamide moiety to its high potency. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel PDE4 inhibitors. The elucidation of the SAR for this compound provides a valuable foundation for the rational design and development of next-generation anti-inflammatory therapeutics targeting the PDE4 enzyme.

References

The Biological Activity of SCH 351591: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 351591 is a potent and selective, orally active phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and toxicological profile. The information is intended to serve as a technical guide for researchers and professionals involved in drug development and inflammation research.

Introduction

Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by chronic inflammation of the airways. A key signaling molecule involved in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects. The intracellular levels of cAMP are regulated by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cAMP. Among the PDE families, PDE4 is the predominant isoform in inflammatory cells, including eosinophils, neutrophils, and T-lymphocytes. Inhibition of PDE4 leads to an elevation of intracellular cAMP, which in turn suppresses the activity of these inflammatory cells and reduces the production of pro-inflammatory mediators. This compound has been identified as a potent and selective inhibitor of PDE4, making it a promising therapeutic candidate for the treatment of inflammatory diseases.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory and immune cells. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets involved in the inflammatory response. This ultimately results in the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α), and a reduction in the activity of inflammatory cells.

In Vitro Biological Activity

Phosphodiesterase 4 (PDE4) Inhibition

This compound is a potent inhibitor of PDE4. Its inhibitory activity has been quantified in various in vitro assays. The active metabolite of this compound, SCH 365351, also demonstrates potent PDE4 inhibitory activity.

| Compound | IC50 (nM) | Enzyme Source | Reference |

| This compound | 58 | Not Specified | [1][2] |

| SCH 365351 | 20 | Not Specified | [1][2] |

Table 1: In vitro PDE4 inhibitory activity of this compound and its metabolite.

Inhibition of Cytokine Production

Consistent with its mechanism of action, this compound has been shown to inhibit the production of pro-inflammatory cytokines from immune cells. Both this compound and its active metabolite, SCH 365351, have been demonstrated to inhibit cytokine production in human peripheral blood mononuclear cell (PBMC) preparations. This activity is a key indicator of its anti-inflammatory potential.

In Vivo Biological Activity

The anti-inflammatory effects of this compound have been evaluated in several animal models of allergic airway inflammation.

Allergen-Induced Eosinophilia and Airway Hyperreactivity in Guinea Pigs

Oral administration of this compound has been shown to significantly attenuate allergen-induced eosinophilia and airway hyperreactivity in allergic guinea pigs.

| Species | Model | Effect | Effective Dose (oral) | Reference |

| Guinea Pig | Allergen-induced eosinophilia and airway hyperreactivity | Attenuation | As low as 1 mg/kg | [1] |

Table 2: In vivo efficacy of this compound in a guinea pig model of allergic inflammation.

Ascaris suum-Induced Lung Eosinophilia in Cynomolgus Monkeys

In a primate model of allergic inflammation, oral administration of this compound demonstrated efficacy in blocking lung eosinophilia induced by Ascaris suum antigen.

| Species | Model | Effect | Effective Dose (oral) | Reference |

| Cynomolgus Monkey | Ascaris suum-induced lung eosinophilia | Blocked | 3 mg/kg | [1] |

Table 3: In vivo efficacy of this compound in a cynomolgus monkey model of allergic inflammation.

Toxicology and Safety Profile

Preclinical toxicology studies have been conducted in various species to evaluate the safety profile of this compound.

Studies in Cynomolgus Monkeys

A 3-month rising-dose study in cynomolgus monkeys revealed several dose-dependent toxicities.

| Dose | Observed Toxicities | Reference |

| 12, 24, 48 mg/kg/day (rising dose) | Emesis, reduced food intake, reduced body weight, sepsis, colon inflammation, arteriopathy (inflammation of small to medium-sized arteries in various organs). | [3] |

Table 4: Summary of toxicological findings in cynomolgus monkeys.

Studies in CD-1 Mice

Studies in CD-1 mice also identified toxic effects, particularly on the heart and reproductive organs.

| Dose | Observed Toxicities | Reference |

| ≥ 100 mg/kg/day | Chronic myocardial inflammation. | [4] |

| ≥ 200 mg/kg/day | Increased testes and ovary weights, decreased uterus weights. | [4] |

| ≥ 400 mg/kg/day | Small ovaries/uterus. | [4] |

| 100, 200, 400, 800 mg/kg/day | Prolonged/abnormal estrous cycles, fewer successful pregnancies, increased fetal resorptions in females. | [4] |

Table 5: Summary of toxicological findings in CD-1 mice.

Experimental Protocols

In Vitro PDE4 Inhibition Assay (General Protocol)

A standard method for determining the PDE4 inhibitory activity of a compound involves a radioenzymatic assay.

-

Enzyme Preparation: Recombinant human PDE4 is used as the enzyme source.

-

Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a specific concentration of [³H]-cAMP as the substrate.

-

Incubation: The enzyme, substrate, and varying concentrations of the test compound (e.g., this compound) are incubated at 37°C for a defined period.

-

Termination: The reaction is terminated by the addition of a stop solution, often containing unlabeled cAMP and 5'-AMP.

-

Separation: The product of the reaction, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography.

-

Quantification: The amount of [³H]-5'-AMP is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Inhibition of LPS-Induced TNF-α Production in Human PBMCs (General Protocol)

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubation: The cells are then incubated for a further period (e.g., 4-24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.

-

Cytokine Measurement: The concentration of TNF-α in the supernatants is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The inhibitory effect of the compound on TNF-α production is calculated, and the IC50 value is determined.

Allergen-Induced Airway Hyperreactivity in Guinea Pigs (General Protocol)

-

Sensitization: Guinea pigs are actively sensitized to an allergen, typically ovalbumin, by intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide.

-

Allergen Challenge: Several weeks after sensitization, the animals are challenged with an aerosol of the same allergen to induce an asthmatic response.

-

Drug Administration: The test compound (e.g., this compound) is administered orally at various doses prior to the allergen challenge.

-

Measurement of Airway Reactivity: Airway reactivity is assessed by measuring changes in bronchoconstriction in response to a bronchoconstrictor agent (e.g., histamine or methacholine) before and after the allergen challenge. This is often done using a whole-body plethysmograph to measure parameters like specific airway resistance.

-

Bronchoalveolar Lavage (BAL): At the end of the experiment, animals may be euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.

-

Cell Analysis: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

-

Data Analysis: The effect of the test compound on allergen-induced airway hyperreactivity and eosinophil infiltration is evaluated by comparing the treated groups to the vehicle-treated control group.

Conclusion

This compound is a potent and selective PDE4 inhibitor with significant anti-inflammatory activity demonstrated in both in vitro and in vivo models of allergic inflammation. Its ability to inhibit PDE4, leading to increased intracellular cAMP and subsequent suppression of inflammatory responses, underscores its therapeutic potential for diseases like asthma and COPD. However, the preclinical toxicological findings, particularly the dose-dependent arteriopathy in non-human primates and reproductive toxicity in mice, highlight potential safety concerns that would need to be carefully considered and addressed in any further development. This technical guide provides a comprehensive summary of the biological activity of this compound, offering valuable information for researchers in the field of inflammation and drug discovery.

References

- 1. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of SCH 351591

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 351591, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1][2] This enzyme plays a crucial role in the inflammatory cascade, primarily by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. This mechanism of action has positioned this compound as a compound of interest for the treatment of inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

The primary molecular target of this compound is PDE4, an enzyme that specifically hydrolyzes the second messenger cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the cAMP-response element binding protein (CREB), a transcription factor that modulates the expression of various genes, including those involved in inflammation. Additionally, elevated cAMP levels can activate the Exchange Protein directly Activated by cAMP (EPAC), which triggers further downstream signaling events. The net effect of this pathway is a suppression of the inflammatory response.

Caption: PDE4 Inhibition Signaling Pathway

Synthesis of this compound

The synthesis of this compound and related 2-trifluoromethyl-8-methoxyquinoline-5-carboxamides has been described in the scientific literature.[1] The following is a general outline of a potential synthetic route based on published information.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is outlined in Bioorganic & Medicinal Chemistry Letters, 2002, 12(12), 1621-1623. Researchers should refer to this publication for precise reaction conditions, stoichiometry, and purification methods. The general synthetic workflow is depicted below.

Caption: General Synthetic Workflow for this compound

Biological Activity and Pharmacological Data

This compound is a potent inhibitor of PDE4 with an IC50 of 58 nM.[3] Its major in vivo metabolite, SCH 365351, is also a potent and highly selective PDE4 inhibitor with an IC50 of 20 nM.[3]

| Compound | Target | IC50 (nM) |

| This compound | PDE4 | 58[3] |

| SCH 365351 | PDE4 | 20[3] |

| This compound | PDE1 | >100,000 |

| This compound | PDE2 | >100,000 |

| This compound | PDE3 | >100,000 |

| This compound | PDE5 | >100,000 |

Table 1: In Vitro Inhibitory Activity of this compound and its Metabolite

Key Preclinical Studies

Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

Both this compound and its metabolite, SCH 365351, have been shown to inhibit the production of pro-inflammatory cytokines in human blood mononuclear cell preparations.[3]

-

Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for cytokine secretion.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the levels of specific cytokines (e.g., TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: Calculate the percent inhibition of cytokine production at each concentration of the test compound and determine the IC50 value.

Caption: Cytokine Production Inhibition Assay Workflow

Allergen-Induced Eosinophilia in Guinea Pigs

Oral administration of this compound has been demonstrated to significantly attenuate allergen-induced eosinophilia in the airways of allergic guinea pigs at doses as low as 1 mg/kg.[3]

-

Sensitization: Sensitize guinea pigs to an allergen, typically ovalbumin, by intraperitoneal injection.

-

Compound Administration: Administer this compound or a vehicle control orally at various doses prior to allergen challenge.

-

Allergen Challenge: Expose the sensitized animals to an aerosol of the allergen to induce an inflammatory response in the lungs.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), perform a bronchoalveolar lavage to collect cells from the airways.

-

Cell Counting: Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils.

-

Data Analysis: Compare the number of eosinophils in the BAL fluid of the compound-treated groups to the vehicle-treated group to determine the extent of inhibition.

Caption: Allergen-Induced Eosinophilia Model Workflow

Conclusion

This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in preclinical models. Its ability to increase intracellular cAMP levels and subsequently suppress the production of pro-inflammatory cytokines makes it a promising candidate for the development of novel therapeutics for inflammatory diseases such as asthma and COPD. This technical guide provides a foundational understanding of its discovery, synthesis, and biological characterization to aid researchers and drug development professionals in their further investigation of this and related compounds.

References

An In-depth Technical Guide to SCH 351591: A Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 351591, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a potent and selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] As an orally active compound, it has demonstrated significant potential in preclinical models for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme. PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways.[3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a broad range of anti-inflammatory effects.[3][4] These effects include the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.[3] this compound has been shown to inhibit all four PDE4 subtypes (A, B, C, and D).[1][3]

A significant in vivo metabolite of this compound, N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 365351), is also a potent and highly selective PDE4 inhibitor.[1][5]

Signaling Pathway

The signaling pathway initiated by the inhibition of PDE4 by this compound is depicted below. This leads to an increase in intracellular cAMP, which in turn modulates various downstream signaling cascades to produce its anti-inflammatory and bronchodilatory effects.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The inhibitory potency of this compound and its metabolite, SCH 365351, against PDE4 has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data.

| Compound | Target | IC50 (nM) | Reference |

| This compound | PDE4 | 58 | [1] |

| SCH 365351 | PDE4 | 20 | [1][5] |

Note: Specific IC50 values for this compound against individual PDE4 subtypes (A, B, C, D) and other PDE families are not currently available in the public domain.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of PDE4 inhibitors like this compound.

PDE4 Enzyme Inhibition Assay (General Protocol)

This assay is used to determine the in vitro potency of a compound in inhibiting PDE4 activity.

Figure 2: General workflow for a PDE4 enzyme inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl buffer with MgCl2), a stock solution of purified recombinant human PDE4 enzyme, a stock solution of radiolabeled [3H]cAMP, and serial dilutions of this compound.

-

Incubation: In a microplate, incubate the PDE4 enzyme with varying concentrations of this compound for a defined period at a specific temperature (e.g., 30°C).

-

Reaction Initiation: Add [3H]cAMP to each well to start the enzymatic reaction.

-

Reaction Termination: After a set time, stop the reaction, often by heat inactivation (e.g., boiling for 2 minutes).

-

Conversion of AMP: Add snake venom nucleotidase to convert the product of the PDE4 reaction, [3H]AMP, to [3H]adenosine.

-

Separation: Separate the resulting [3H]adenosine from the unreacted [3H]cAMP using a method like anion-exchange chromatography.

-

Quantification: Measure the amount of [3H]adenosine using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) (General Protocol)

This cellular assay assesses the anti-inflammatory activity of the compound.

Workflow:

Figure 3: General workflow for a cytokine release assay in PBMCs.

Detailed Steps:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Culture the isolated PBMCs in a suitable medium.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a short period.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

-

Incubation: Incubate the cells for a sufficient time (e.g., 18-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.

-

Cytokine Measurement: Quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay methods.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine release by this compound.

In Vivo Models of Lung Inflammation

This model is used to evaluate the efficacy of compounds in an asthma-like condition.

Workflow:

Figure 4: General workflow for an allergen-induced asthma model in guinea pigs.

Detailed Steps:

-

Sensitization: Sensitize guinea pigs to an allergen, typically ovalbumin, via intraperitoneal injections.

-

Drug Administration: Administer this compound orally at various doses prior to the allergen challenge.

-

Allergen Challenge: Expose the sensitized animals to an aerosol of the allergen to induce an asthmatic response.

-

Airway Hyperreactivity Measurement: Assess changes in airway function, such as bronchoconstriction, using techniques like whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): At a specific time point after the challenge, perform a BAL to collect cells from the lungs.

-

Cell Analysis: Analyze the BAL fluid to count the number of eosinophils and other inflammatory cells.

-

Data Analysis: Compare the results from the treated groups to the control group to determine the efficacy of this compound in reducing eosinophilia and airway hyperreactivity.

This model utilizes a naturally occurring sensitivity in some primates to the Ascaris suum antigen to study allergic airway inflammation.[1]

Detailed Steps:

-

Animal Selection: Select cynomolgus monkeys that show a natural sensitivity to Ascaris suum antigen.

-

Drug Administration: Administer this compound orally at the desired dose.[1]

-

Antigen Challenge: Challenge the animals with an aerosol of Ascaris suum extract.

-

Bronchoalveolar Lavage (BAL): Perform BAL at a specified time after the challenge to collect lung cells.

-

Cellular Analysis: Perform differential cell counts on the BAL fluid to quantify the number of eosinophils.

-

Efficacy Determination: Compare the eosinophil counts in the treated group to a control group to assess the inhibitory effect of this compound on lung eosinophilia.[1]

Structure-Activity Relationship (SAR)

While specific SAR studies for this compound are not extensively detailed in publicly available literature, its chemical structure contains key pharmacophores common to potent PDE4 inhibitors.[5] The quinoline core and the 3,5-dichloropyridine moiety are recognized as important for high-affinity binding to the PDE4 active site.[5] Further research on analogs of this compound could provide more detailed insights into the specific structural requirements for its potent and selective PDE4 inhibition.

Synthesis

Toxicity

Preclinical toxicity studies of this compound have been conducted in mice and cynomolgus monkeys. In a 3-month rising-dose study in cynomolgus monkeys, adverse effects including emesis, reduced food intake, and body weight were observed, with more severe effects at higher doses.[6] In CD-1 mice, repeat-dose toxicity studies indicated effects on the heart and reproductive organs at higher dose levels.[4]

Conclusion

This compound is a potent and selective PDE4 inhibitor with demonstrated efficacy in preclinical models of inflammatory respiratory diseases. Its oral bioavailability and the high potency of its active metabolite make it a compound of significant interest for drug development. Further research to fully characterize its selectivity profile across all PDE families and subtypes, along with more detailed structure-activity relationship and safety studies, will be crucial for its potential clinical development.

References

- 1. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (this compound), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and profile of SCH351591, a novel PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of SCH 351591: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 351591 is a potent and selective, orally active phosphodiesterase-4 (PDE4) inhibitor that was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action centers on the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent down-regulation of inflammatory responses. Preclinical studies have demonstrated its efficacy in animal models of airway inflammation. However, significant toxicological findings, including vascular injury, myocardial and reproductive toxicity, have been reported in various species, which has impacted its development. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its in vitro and in vivo activity, experimental protocols, and toxicological profile.

Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is the predominant PDE isoform expressed in inflammatory cells, including eosinophils, neutrophils, T-cells, and macrophages. By inhibiting PDE4, this compound prevents the hydrolysis of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α) and other cytokines, and a reduction in inflammatory cell activation and recruitment.[1] Its principal metabolite, SCH 365351, is also a potent and highly selective PDE4 inhibitor.[2]

References

SCH 351591: A Technical Guide to its Inhibition of Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 351591 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties through the suppression of pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cytokine synthesis, and detailed experimental protocols for assessing its inhibitory activity. The information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in their investigation of PDE4 inhibitors as therapeutic agents for inflammatory diseases.

Introduction

Chronic inflammatory diseases are often characterized by the dysregulated overproduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These signaling molecules play a pivotal role in the initiation and propagation of the inflammatory cascade. Consequently, the inhibition of these cytokines represents a key therapeutic strategy. This compound has emerged as a promising small molecule inhibitor that targets phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent inflammatory responses.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects primarily through the potent and selective inhibition of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger in various cell types, including immune cells.

Signaling Pathway of this compound in Cytokine Inhibition

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a signaling cascade with two key anti-inflammatory outcomes:

-

Inhibition of the NF-κB Pathway: PKA can phosphorylate components of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to its inhibition. NF-κB is a critical transcription factor for a wide range of pro-inflammatory genes, including TNF-α and IL-1β.

-

Activation of CREB: PKA also phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).

Quantitative Data on Cytokine Inhibition

The following table summarizes the expected inhibitory effects of this compound on key pro-inflammatory cytokines based on its mechanism of action as a PDE4 inhibitor. The specific concentrations and resulting percentage of inhibition would need to be determined empirically for each cytokine and cell type.

| Cytokine | Expected Effect of this compound | Rationale |

| TNF-α | Inhibition | Downregulation of the NF-κB signaling pathway. |

| IL-1β | Inhibition | Downregulation of the NF-κB signaling pathway. |

| IL-6 | Inhibition | NF-κB and other cAMP-sensitive pathways regulate IL-6 transcription. |

| IL-12 | Inhibition | cAMP elevation is known to suppress IL-12 production in antigen-presenting cells. |

| IFN-γ | Inhibition | Indirectly, by modulating the function of T-cells and other immune cells. |

| IL-10 | Upregulation | Activation of the PKA-CREB pathway. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on cytokine production.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To obtain a population of primary human immune cells for in vitro stimulation and cytokine measurement.

Workflow for PBMC Isolation

Materials:

-

Human whole blood collected in heparinized tubes

-

Phosphate-buffered saline (PBS), sterile

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a separate 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.

-

Transfer the PBMCs to a new 50 mL conical tube and add PBS to bring the volume to 50 mL.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 50 mL of PBS.

-

Repeat the wash step (steps 6 and 7).

-

After the final wash, resuspend the PBMC pellet in complete RPMI 1640 medium.

-

Count the cells using a hemocytometer and assess viability with trypan blue exclusion. Adjust the cell concentration as needed for the subsequent assay.

In Vitro Cytokine Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-1β from stimulated PBMCs.

Workflow for Cytokine Inhibition Assay

Materials:

-

Isolated PBMCs in complete RPMI 1640 medium

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

96-well flat-bottom cell culture plates

-

ELISA kits for human TNF-α and IL-1β

-

Microplate reader

Procedure:

-

Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a solution of LPS in complete RPMI 1640 medium at a concentration that induces a submaximal cytokine response (e.g., 10 ng/mL, to be optimized). Add 50 µL of the LPS solution to all wells except the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well for cytokine analysis.

-

Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Clinical Development

Information regarding clinical trials specifically investigating the effect of this compound on cytokine levels in humans is not widely available in the public domain. Preclinical studies in animal models have shown its efficacy in reducing lung inflammation. However, further clinical investigation would be required to establish its therapeutic potential and impact on cytokine profiles in human inflammatory diseases.

Conclusion

This compound is a potent PDE4 inhibitor with a clear mechanism of action that leads to the suppression of pro-inflammatory cytokine production. Its ability to elevate intracellular cAMP levels and subsequently modulate the NF-κB and CREB signaling pathways makes it a compelling candidate for the treatment of a range of inflammatory disorders. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of the anti-inflammatory properties of this compound and other PDE4 inhibitors. While specific quantitative data on cytokine inhibition by this compound is limited, the provided methodologies will enable researchers to generate this crucial information to advance our understanding of its therapeutic potential.

Methodological & Application

Application Notes and Protocols for SCH 351591 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of SCH 351591, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following protocols describe standard assays to determine its enzymatic inhibitory activity and its functional effects on cytokine release from human peripheral blood mononuclear cells (PBMCs).

Summary of Quantitative Data

| Parameter | Target | Value |

| IC50 | PDE4 (overall) | 58 nM[1] |

| Subtype Inhibition | PDE4A, PDE4B, PDE4C, PDE4D | Inhibits all 4 subtypes[2] |

| Functional Activity | Cytokine Production | Inhibits cytokine production in human blood mononuclear cell preparations[1] |

Experimental Protocols

PDE4 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against phosphodiesterase 4. The assay measures the conversion of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). A common method for this is the scintillation proximity assay (SPA).

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.

-

Assay Reaction: a. In a 96-well microplate, add the assay buffer. b. Add the diluted this compound solutions or DMSO (for control wells). c. Add the recombinant human PDE4 enzyme to all wells except for the background control. d. Pre-incubate the plate at 30°C for 15 minutes. e. Initiate the reaction by adding [³H]-cAMP to all wells. f. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Assay Termination and Detection: a. Terminate the enzymatic reaction by adding SPA beads. The beads will bind to the radiolabeled AMP produced. b. Incubate the plate at room temperature for 20-30 minutes to allow the beads to settle. c. Measure the radioactivity in a microplate scintillation counter. The signal is proportional to the amount of [³H]-AMP produced and therefore inversely proportional to the activity of the PDE4 inhibitor.

-

Data Analysis: a. Subtract the background readings (wells without enzyme) from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO-treated) wells. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Human PBMCs

This cell-based assay evaluates the functional effect of this compound on the inflammatory response by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

DMSO (for compound dilution)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

PBMC Isolation and Seeding: a. Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. b. Resuspend the isolated PBMCs in complete RPMI 1640 medium. c. Seed the PBMCs into a 96-well cell culture plate at a density of 2 x 10⁵ cells per well.

-

Compound Treatment: a. Prepare serial dilutions of this compound in DMSO and then in cell culture medium. b. Add the diluted this compound solutions or medium with DMSO (for vehicle control) to the wells containing PBMCs. c. Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO₂ incubator.

-

Cell Stimulation: a. Prepare a working solution of LPS in cell culture medium. b. Add the LPS solution to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Measurement of TNF-α: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants. c. Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Visualizations

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflows for in vitro assays of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate SCH 351591 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 351591 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates various cellular processes, including inflammation and cell proliferation.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, potential downstream effects on the STAT3 signaling pathway and the expression of Bcl-2 family proteins are discussed.

Mechanism of Action: PDE4 Inhibition

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. This inhibition leads to an increase in the intracellular concentration of the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of numerous downstream targets, including transcription factors that control the expression of pro-inflammatory and anti-inflammatory cytokines.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays.

Table 1: Cell Viability - IC50 Values of this compound

| Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Cell Line A | e.g., Lung Cancer | |||

| Cell Line B | e.g., Breast Cancer | |||

| Cell Line C | e.g., Leukemia | |||

| Normal Cell Line | e.g., Fibroblast |

Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells

| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Cell Line A | Vehicle Control | 0 | ||

| This compound | IC50 | |||

| This compound | 2 x IC50 | |||

| Cell Line B | Vehicle Control | 0 | ||

| This compound | IC50 | |||

| This compound | 2 x IC50 |

Table 3: Cell Cycle Analysis - Cell Cycle Distribution

| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Cell Line A | Vehicle Control | 0 | |||

| This compound | IC50 | ||||

| This compound | 2 x IC50 | ||||

| Cell Line B | Vehicle Control | 0 | |||

| This compound | IC50 | ||||

| This compound | 2 x IC50 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method assesses the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Potential Downstream Signaling Pathways

STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis.[4][5] Some studies suggest a potential link between cAMP levels and STAT3 activity. Assays to investigate the effect of this compound on STAT3 signaling could include Western blotting for phosphorylated STAT3 (p-STAT3) and total STAT3.

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SCH 351591 in COPD Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key driver of COPD pathogenesis is chronic inflammation, predominantly mediated by neutrophils and macrophages. Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to increased intracellular cAMP levels, subsequently suppressing the activity of various inflammatory cells and the production of pro-inflammatory mediators.

SCH 351591, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a potent and selective, orally active inhibitor of phosphodiesterase 4 (PDE4).[1] Its ability to modulate inflammatory pathways makes it a valuable tool for investigating the role of PDE4 in COPD and for the preclinical evaluation of potential therapeutic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in relevant in vitro and in vivo COPD research models.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is highly expressed in inflammatory cells such as neutrophils, macrophages, T-cells, and eosinophils. By blocking the degradation of cAMP, this compound elevates intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream pro-inflammatory signaling pathways. A key target of this pathway is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By inhibiting NF-κB activation, this compound reduces the transcription and release of a wide range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), which are pivotal in the recruitment and activation of neutrophils in the airways of COPD patients.

References

Application Notes and Protocols for SCH 351591 Administration in Sprague-Dawley Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 351591 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. This document provides detailed application notes and protocols for the administration of this compound to Sprague-Dawley rats, a common preclinical model in pharmacological and toxicological research. The primary focus of existing research has been on the compound's potential as an anti-inflammatory agent and the associated vascular toxicity observed in animal models.

Data Presentation: Toxicological Findings

The administration of this compound to Sprague-Dawley rats has been primarily associated with vascular injury, particularly in the mesentery. The incidence and severity of these lesions are dose- and time-dependent.

| Parameter | Observation | Source |

| Primary Site of Injury | Mesentery | [2][3] |

| Secondary Sites of Injury | Pancreas, kidney, liver, small intestine, stomach | [2][3] |

| Onset of Vascular Changes | As early as 1 hour post-administration | [2][3] |

| Peak of Vascular Injury | 72 hours post-administration | [2][3] |

| Resolution of Injury | Gradually subsides from 7 to 9 days | [2][3] |

| Histopathological Findings | Hemorrhage and necrosis of arterioles and arteries, microvascular injury, fibrin deposition, and perivascular inflammation. | [2][3] |

| Cellular Mechanisms | Associated with activation of mast cells, endothelial cells, and macrophages. | [2][3] |

Pharmacokinetic Data

No specific pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in Sprague-Dawley rats was identified in the publicly available literature during the search. A representative table for presenting such data is provided below for when this information becomes available.

| Parameter | Unit | Value |

| Cmax (Maximum Plasma Concentration) | ng/mL | - |

| Tmax (Time to Maximum Concentration) | h | - |

| AUC (Area Under the Curve) | ng·h/mL | - |

| t1/2 (Half-life) | h | - |

Experimental Protocols

Protocol 1: Oral Administration of this compound for Vascular Injury Studies

This protocol is based on methodologies described for inducing and studying vascular injury in Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% Methocel A4M in distilled water)

-

Sprague-Dawley rats (age and weight to be determined by study design)

-

Oral gavage needles (appropriate size for rats)

-

Syringes

-

Balance

-

Vortex mixer or sonicator

Procedure:

-

Animal Acclimation: Acclimate Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.

-

Dosing Solution Preparation:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution (e.g., 0.5% Methocel A4M in distilled water).

-

Suspend this compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose, a 2 mg/mL solution would be administered at 10 mL/kg).

-

Ensure a homogenous suspension by vortexing or sonicating immediately before each administration.

-

-

Administration:

-

Gently restrain the rat.

-

Measure the correct volume of the dosing suspension into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

-

Observe the animal for any immediate adverse reactions.

-

-

Post-Administration Monitoring and Sample Collection:

-

At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes, or longer for chronic studies), euthanize the animals.[4]

-

Collect blood samples for biomarker analysis (e.g., histamine, nitrite).[4]

-

Perform necropsy and collect tissues of interest, particularly the mesentery, for histopathological analysis.

-

Protocol 2: Mesenteric Tissue Collection and Histopathological Analysis

Materials:

-

Euthanasia agent (e.g., CO2, injectable anesthetic)

-

Surgical instruments (scissors, forceps)

-

10% neutral buffered formalin

-

Phosphate-buffered saline (PBS)

-

Cassettes for tissue processing

-

Microscope slides

-

Staining reagents (e.g., Hematoxylin and Eosin)

Procedure:

-

Euthanasia and Dissection:

-

Euthanize the rat according to approved institutional guidelines.

-

Perform a midline abdominal incision to expose the peritoneal cavity.

-

Carefully exteriorize the intestines and spread the mesentery.

-

-

Tissue Collection:

-

Examine the mesenteric vasculature for any gross abnormalities.

-

Excise sections of the mesentery, ensuring to include arteries and arterioles.

-

-

Fixation:

-

Immediately place the collected mesenteric tissue in 10% neutral buffered formalin for fixation. The volume of formalin should be at least 10 times the volume of the tissue.

-

-

Tissue Processing and Embedding:

-

After adequate fixation (typically 24-48 hours), process the tissue through graded alcohols and xylene.

-

Embed the tissue in paraffin wax.

-

-

Sectioning and Staining:

-

Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.

-

Mount the sections on microscope slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) or other relevant stains for visualizing cellular and vascular structures.

-

-

Microscopic Examination:

-

Examine the stained sections under a light microscope to assess for vascular injury, including hemorrhage, necrosis, inflammation, and fibrin deposition.

-

Visualizations

Signaling Pathway of PDE4 Inhibition

Caption: Mechanism of action of this compound via PDE4 inhibition.

Experimental Workflow for Vascular Injury Assessment

Caption: Workflow for assessing this compound-induced vascular injury.

References

- 1. Plasma concentration-time curve: Significance and symbolism [wisdomlib.org]

- 2. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]

- 4. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Assessment of Poorly Soluble Compounds: A Case Study on SCH 351591